![molecular formula C19H17FO3S B3069708 2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone CAS No. 301693-70-9](/img/structure/B3069708.png)
2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone
Overview
Description
The compound “2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone” is mentioned in a patent , but the specific details about the compound are not provided in the search results.
Molecular Structure Analysis
The search results did not provide any information on the molecular structure of this compound .Scientific Research Applications
Prodrug Approach to COX-2 Inhibitors
- "2,2-dimethyl-4-phenyl-5-[4-(methylsulfinyl)phenyl]-3(2H)furanone derivatives" are explored for their potential as prodrugs for COX-2 inhibitors. These compounds effectively transform in vivo into potent selective COX-2 inhibitors, demonstrating their potential in pharmacological applications (Moh et al., 2004).
Synthesis and Antiulcer Activity
- Novel 5-(2-ethenyl substituted)-3(2H)-furanones, including derivatives of 2,2-dimethyl-3(2H)-furanone, are synthesized and evaluated for antiulcer activity. These compounds show significant potential as new antiulcer agents, with some displaying enhanced activity compared to existing drugs (Felman et al., 1992).
Fluorescent Organic Dyes
- 3(2H)-Furanones serve as a scaffold for synthesizing novel fluorescent organic dyes, expanding their application in bio-analytical fields. The photophysical properties of these dyes are studied, revealing their efficient solvatochromic properties and potential for various analytical uses (Varghese et al., 2015).
In Vitro Metabolism of COX-2 Inhibitors
- The metabolic profile of "5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone", a selective COX-2 inhibitor, is characterized in vitro, revealing insights into its pharmacokinetic properties and potential therapeutic applications (Yergey et al., 2001).
Preparation of 3(2H)-Furanones
- A novel synthetic method for preparing 2,2-dimethyl-5-phenyl-3(2H)-furanone is described, highlighting its utility in chemical synthesis and potential for various industrial applications (Inoue et al., 1989).
properties
IUPAC Name |
4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfinylphenyl)furan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(23-19)12-7-9-15(10-8-12)24(3)22/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQQMHYRFTDJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)C)C3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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